molecular formula C7H8Cl2O B2607989 1,1-Dichlorospiro[3.3]heptan-2-one CAS No. 87611-63-0

1,1-Dichlorospiro[3.3]heptan-2-one

Cat. No. B2607989
Key on ui cas rn: 87611-63-0
M. Wt: 179.04
InChI Key: ZHEGZTCKKDJSHF-UHFFFAOYSA-N
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Patent
US07439263B2

Procedure details

6.25 g of powdered zinc and then 11 ml of trichloroacetic acid chloride in solution in 170 ml of ether are added to 5 g of methylenecyclobutane in solution in ether. The solution is subjected to sonication for 3 hours while maintaining the temperature at 20° C., and then the black solution is filtered through Whatman filter. The filtrate is washed, dried, filtered and concentrated to yield the expected product in the form of a brown oil.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6.25 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])(Cl)[C:3](Cl)=[O:4].[CH2:8]=[C:9]1[CH2:12][CH2:11][CH2:10]1>CCOCC.[Zn]>[Cl:1][C:2]1([Cl:7])[C:9]2([CH2:12][CH2:11][CH2:10]2)[CH2:8][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
C=C1CCC1
Name
Quantity
170 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
6.25 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is subjected to sonication for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the black solution is filtered through Whatman
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The filtrate is washed
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1(C(CC12CCC2)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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